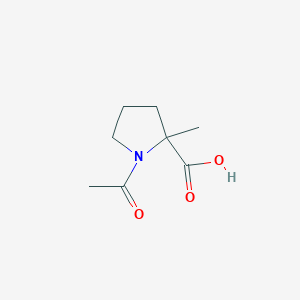![molecular formula C17H18N4O B3019766 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-73-5](/img/structure/B3019766.png)
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Carcinogenicity Studies
- Research has shown that certain heterocyclic amines, structurally similar to 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine, are metabolized by intestinal bacteria. The study particularly explored the metabolic pathways and the formation of microbial metabolites in humans, highlighting the significant role of gastrointestinal microbial composition in individual carcinogenic risk associated with these compounds (Vanhaecke et al., 2008).
- Another study focused on the presence of carcinogenic heterocyclic amines in human urine. It was observed that individuals consuming a normal diet had detectable levels of these compounds in their urine, indicating continuous exposure through diet. However, these compounds were not found in patients receiving parenteral alimentation, confirming that these heterocyclic amines are derived from food and not formed endogenously (Ushiyama et al., 1991).
Biomonitoring and Exposure Assessment
- A study on the biomonitoring of an albumin adduct of a cooked meat carcinogen (structurally related to this compound) in humans indicated that dietary intake and individual metabolism significantly influence the level of this compound in the body. This research highlights the potential of using biomarkers to assess exposure and understand the bioactivation of such compounds in vivo (Bellamri et al., 2018).
- Another study analyzed the urinary metabolites following human consumption of cooked chicken containing similar heterocyclic amines, providing insight into the human metabolic pathways and the potential for biomonitoring of these compounds in dietary studies (Frandsen, 2008).
Direcciones Futuras
While specific future directions for “7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine” are not mentioned in the search results, compounds of the imidazo[1,2-a]pyrimidine class have been recognized for their wide range of applications in medicinal chemistry, suggesting potential areas of future research and development .
Mecanismo De Acción
Target of Action
Compounds of the imidazo[1,2-a]pyridine class, to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
If it modulates GABA A receptors, it could impact inhibitory neurotransmission .
Result of Action
Based on the potential targets, it could lead to changes in cell cycle progression, neuronal signaling, and muscle contraction .
Propiedades
IUPAC Name |
4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-12-15(19-17(21)18-13)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDISOGMXGPOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323065 |
Source


|
| Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13994-73-5 |
Source


|
| Record name | 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,2-oxazole-5-carboxamide](/img/structure/B3019695.png)

![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)

![N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B3019702.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)
![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)
